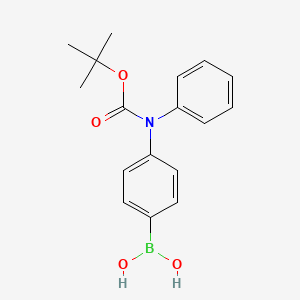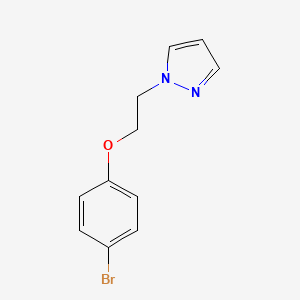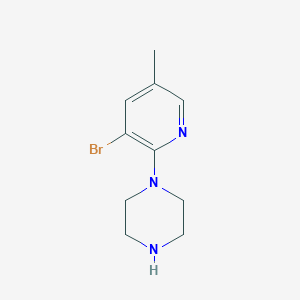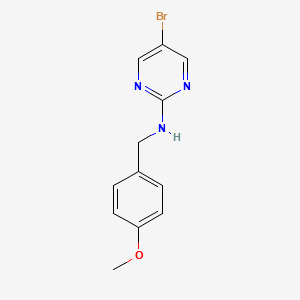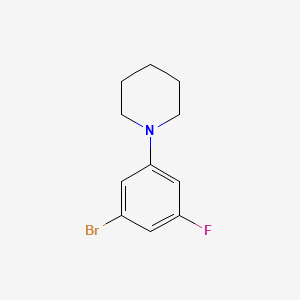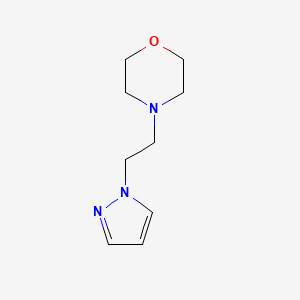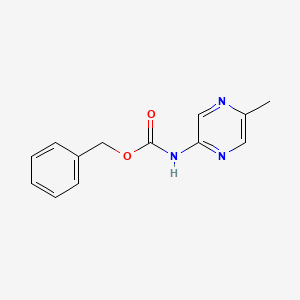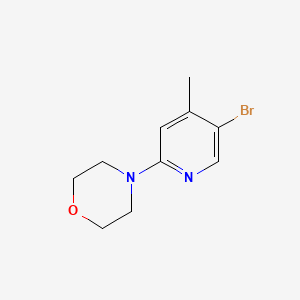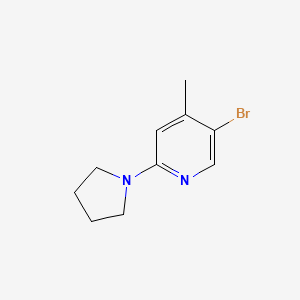![molecular formula C14H20ClNO B1522794 N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide CAS No. 1258641-22-3](/img/structure/B1522794.png)
N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide
Vue d'ensemble
Description
“N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide” is a chemical compound with the CAS Number: 1258641-22-3 . It has a molecular weight of 253.77 .
Molecular Structure Analysis
The IUPAC name for this compound is N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide . The InChI code for this compound is 1S/C14H20ClNO/c1-14(2,3)12-6-4-11(5-7-12)8-9-16-13(17)10-15/h4-7H,8-10H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis
“N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide” is a powder that is stored at room temperature . It has a molecular weight of 253.77 .Applications De Recherche Scientifique
Medicine
In the field of medicine, this compound could potentially be investigated for its pharmacological properties. Given its structural complexity, it may interact with biological systems in unique ways, possibly acting as a precursor for drug development or as a novel therapeutic agent itself. However, specific applications in medicine are not detailed in the available literature .
Agriculture
For agricultural applications, compounds like N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide might be used in the synthesis of new pesticides or herbicides. Its efficacy in this area would depend on its bioactivity against target pests or weeds and its safety profile for non-target organisms and the environment .
Material Science
In material science, this compound could serve as a monomer or a polymer additive. Its incorporation into polymers might enhance certain properties like thermal stability, resistance to degradation, or mechanical strength. Research could explore its use in creating advanced materials for construction, packaging, or electronics .
Environmental Science
Environmental science could benefit from the compound’s potential use in pollution control or remediation strategies. It might be involved in the development of sensors for detecting environmental contaminants or in the synthesis of compounds that can neutralize hazardous substances .
Analytical Chemistry
Analytical chemists might find N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide useful as a standard or reagent in chemical assays. It could be part of novel methods for quantifying or identifying other substances, or it might be used to study reaction mechanisms .
Biochemistry
In biochemistry, the compound could be used to probe the structure and function of biomolecules. It might act as an inhibitor or activator in enzymatic reactions, or it could be used to modify proteins or nucleic acids to study their roles in biological processes .
Pharmacology
Pharmacological research might explore the compound’s effects on various biological pathways. It could be used in the study of drug-receptor interactions, in the screening of pharmacological activity, or in the investigation of metabolic processes .
Chemical Engineering
Finally, in chemical engineering, this compound could be utilized in process optimization. It might be a candidate for catalysis, or it could be used in the design of efficient synthesis routes for complex chemicals, potentially reducing costs and environmental impact .
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-14(2,3)12-6-4-11(5-7-12)8-9-16-13(17)10-15/h4-7H,8-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVUMILOVCFPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



